Unveiling the Spectroscopic Signature of BDP TMR Carboxylic Acid: A Technical Guide
Unveiling the Spectroscopic Signature of BDP TMR Carboxylic Acid: A Technical Guide
For Immediate Release
Palo Alto, CA – In a comprehensive overview for researchers, scientists, and professionals in drug development, this technical guide delves into the core spectral properties of BDP TMR carboxylic acid, a fluorescent dye increasingly utilized in biological imaging and high-throughput screening. This document provides a detailed summary of its spectral characteristics, outlines experimental protocols for their determination, and presents visual representations of the underlying photophysical processes.
BDP TMR carboxylic acid, a borondipyrromethene (BODIPY) dye, is recognized for its bright, photostable fluorescence.[1] Its spectral properties are similar to tetramethylrhodamine (B1193902) (TAMRA), making it a suitable alternative in various fluorescence-based applications.[2] A key advantage of BDP TMR is its high fluorescence quantum yield, which approaches unity, and a relatively long excited-state lifetime, rendering it particularly effective for fluorescence polarization assays.[2]
Quantitative Spectral Properties
The spectral characteristics of BDP TMR carboxylic acid are summarized in the table below. These values are crucial for designing experiments, selecting appropriate filter sets for fluorescence microscopy, and interpreting results from fluorescence-based assays.
| Spectral Property | Value | Solvent/Conditions |
| Absorption Maximum (λ_abs_) | ~542 - 545 nm[1][3] | Methanol or similar organic solvents |
| Emission Maximum (λ_em_) | ~570 - 574 nm[1][3] | Methanol or similar organic solvents |
| Molar Extinction Coefficient (ε) | ~55,000 L⋅mol⁻¹⋅cm⁻¹ (for NHS ester) | Not specified |
| Fluorescence Quantum Yield (Φ_F_) | 0.95[3] | Not specified |
| Fluorescence Lifetime (τ_F_) | Qualitatively long | Not specified |
| Molecular Formula | C₂₁H₂₁BF₂N₂O₃[1][3] | - |
| Molecular Weight | 398.22 g/mol [1] | - |
| Solubility | Good in alcohols, DMSO, and DMF[3] | - |
Experimental Protocols
The determination of the spectral properties of fluorescent dyes like BDP TMR carboxylic acid involves a series of standardized spectroscopic techniques. Below are detailed methodologies for key experiments.
Determination of Molar Extinction Coefficient
The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined using the Beer-Lambert law, A = εbc, where A is the absorbance, b is the path length of the cuvette in cm, and c is the molar concentration of the compound.
Methodology:
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Preparation of a Stock Solution: Accurately weigh a small amount of BDP TMR carboxylic acid and dissolve it in a known volume of a suitable solvent (e.g., ethanol, DMSO, or DMF) to create a stock solution of known concentration.
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Serial Dilutions: Prepare a series of dilutions from the stock solution with concentrations that will yield absorbance values between 0.1 and 1.0 at the absorption maximum.
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UV-Vis Spectroscopy:
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Use a calibrated spectrophotometer.
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Record the absorbance spectrum of the solvent to use as a blank.
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Measure the absorbance of each dilution at the absorption maximum (λ_abs_).
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Data Analysis:
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Plot a graph of absorbance versus concentration.
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The slope of the resulting linear fit will be the molar extinction coefficient (ε) in L⋅mol⁻¹⋅cm⁻¹.
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Measurement of Fluorescence Quantum Yield
The fluorescence quantum yield (Φ_F_) represents the efficiency of the fluorescence process. It is the ratio of photons emitted to photons absorbed. The relative method, using a well-characterized standard, is commonly employed.
Methodology:
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Selection of a Standard: Choose a fluorescent standard with a known quantum yield and with absorption and emission spectra that overlap with BDP TMR carboxylic acid (e.g., Rhodamine 6G in ethanol, Φ_F_ = 0.95).
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Preparation of Solutions: Prepare dilute solutions of both the BDP TMR carboxylic acid and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects.
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Spectrofluorometry:
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Use a calibrated spectrofluorometer.
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Record the absorption spectra of all solutions.
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Excite both the sample and standard solutions at the same wavelength.
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Record the fluorescence emission spectra over the entire emission range for both the sample and the standard.
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Data Analysis:
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Integrate the area under the emission spectra for both the sample and the standard.
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Calculate the quantum yield of the sample using the following equation: Φ_F(sample)_ = Φ_F(standard)_ * (I_sample_ / I_standard_) * (A_standard_ / A_sample_) * (n_sample_² / n_standard_²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
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Determination of Fluorescence Lifetime
Fluorescence lifetime (τ_F_) is the average time a molecule remains in its excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive and widely used technique for this measurement.
Methodology:
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Instrumentation: Utilize a TCSPC instrument equipped with a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser) with an excitation wavelength close to the absorption maximum of BDP TMR carboxylic acid.
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Sample Preparation: Prepare a dilute solution of BDP TMR carboxylic acid in a suitable solvent. The concentration should be low enough to avoid aggregation and self-quenching.
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Data Acquisition:
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Excite the sample with the pulsed laser.
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Detect the emitted single photons using a high-speed detector (e.g., a microchannel plate photomultiplier tube).
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The TCSPC electronics measure the time difference between the laser pulse and the arrival of the emitted photon.
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Data Analysis:
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A histogram of the arrival times of the photons is constructed, which represents the fluorescence decay profile.
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This decay curve is then fitted to an exponential decay model to extract the fluorescence lifetime (τ_F_). For complex systems, a multi-exponential decay model may be necessary.
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Visualizing Photophysical Processes
The relationship between absorption, excitation, and emission of a fluorophore like BDP TMR carboxylic acid can be visualized through a Jablonski diagram. The following diagram illustrates the key photophysical transitions.
Caption: Jablonski diagram of BDP TMR carboxylic acid's photophysical processes.
The following workflow diagram outlines the general process for characterizing the spectral properties of a fluorescent dye.
Caption: Workflow for spectral property characterization of fluorescent dyes.
